molecular formula C10H9NO3 B1323092 6-(But-2-yn-1-yloxy)nicotinic acid

6-(But-2-yn-1-yloxy)nicotinic acid

Cat. No.: B1323092
M. Wt: 191.18 g/mol
InChI Key: PHGYJFHIKMQOLR-UHFFFAOYSA-N
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Description

6-(But-2-yn-1-yloxy)nicotinic acid is a novel pyridine-based compound offered for research purposes. This chemical features a nicotinic acid (vitamin B3) core modified with a but-2-yn-1-yloxy substituent, a structural motif that suggests potential as a key intermediate in organic synthesis and medicinal chemistry exploration . While the specific biological profile of this compound is not fully characterized, its structural class is of significant research interest. Nicotinic acid derivatives are extensively studied for their diverse pharmacological properties, including roles in lipid metabolism and as potential modulators of enzymatic activity . Furthermore, the incorporation of an alkyne-containing side chain, such as the but-2-yn-1-yloxy group, is a common strategy in drug discovery. This functional group can be utilized in click chemistry for bioconjugation or to create mechanism-based enzyme inhibitors . Researchers are investigating similar propargyloxy-substituted pyridines as selective inhibitors for cytochrome P450 enzymes, which are critical targets in toxicology and therapeutic development . This product is intended for laboratory research and use as a synthetic building block. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-but-2-ynoxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7H,6H2,1H3,(H,12,13)

InChI Key

PHGYJFHIKMQOLR-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(But-2-yn-1-yloxy)nicotinic acid, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the hydroxyl group of nicotinic acid reacts with but-2-yn-1-yl bromide under basic conditions. Key factors include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst use (e.g., K₂CO₃). Reaction efficiency is monitored via TLC or HPLC to optimize yield (≥75%) . Side reactions, such as alkyne polymerization, are mitigated by controlled reagent addition and inert atmospheres. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the alkyne moiety (δ ~2.5 ppm for terminal protons) and the ester linkage (δ ~4.5 ppm for OCH₂). Aromatic protons from the pyridine ring appear between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%). Mobile phases: acetonitrile/water (0.1% TFA) gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and replicate experiments across independent labs.
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 6-(Cyclopentyloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide) to identify critical substituents. For example, the but-2-yn-1-yloxy group enhances lipophilicity (logP ~2.8), improving membrane permeability vs. hydroxyl or methyl derivatives .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to discern trends .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to nicotinic acetylcholine receptors (nAChRs). The alkyne group may form hydrophobic interactions with receptor pockets (e.g., Tyr190 in α7 nAChR) .
  • MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics (50–100 ns trajectories) to assess stability. Parameters: explicit solvent models (TIP3P), NPT ensembles .
  • QSAR Models : Train models with descriptors (e.g., topological polar surface area, H-bond donors) to predict IC₅₀ values against cancer cell lines .

Q. How does the but-2-yn-1-yloxy substituent affect pharmacological properties compared to other alkoxy groups?

  • Methodological Answer :

  • Lipophilicity : The alkyne group increases logP by ~0.5 units vs. cyclopentyloxy or furyl analogs, enhancing blood-brain barrier penetration (e.g., brain/plasma ratio >0.8 in rodent models) .
  • Metabolic Stability : In vitro microsomal assays (human liver microsomes, 1 mg/mL) show slower oxidation (t₁/₂ >60 min) due to reduced CYP3A4 affinity vs. methyl or phenyl derivatives .
  • Toxicity : Ames tests (TA98 strain) indicate no mutagenicity (p >0.05), but zebrafish embryo assays (96 hpf) reveal LC₅₀ ~50 µM, suggesting moderate cytotoxicity .

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